8-[2-(2-nitrophenoxy)ethoxy]quinoline

Catalog No.
S5249561
CAS No.
M.F
C17H14N2O4
M. Wt
310.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[2-(2-nitrophenoxy)ethoxy]quinoline

Product Name

8-[2-(2-nitrophenoxy)ethoxy]quinoline

IUPAC Name

8-[2-(2-nitrophenoxy)ethoxy]quinoline

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

InChI

InChI=1S/C17H14N2O4/c20-19(21)14-7-1-2-8-15(14)22-11-12-23-16-9-3-5-13-6-4-10-18-17(13)16/h1-10H,11-12H2

InChI Key

KAGWSESTFMRGSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3

The exact mass of the compound 8-[2-(2-nitrophenoxy)ethoxy]quinoline is 310.09535693 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-[2-(2-nitrophenoxy)ethoxy]quinoline is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes a quinoline moiety substituted with a 2-nitrophenoxyethoxy group. This compound has drawn attention due to its potential biological activities and applications in medicinal chemistry. The presence of the nitro group enhances its reactivity and biological profile, making it a subject of interest for various research studies.

, primarily due to the functionalities present in its structure:

  • Reduction: The nitro group can be reduced to an amino group, which may enhance the compound's biological activity and solubility.
  • Substitution Reactions: The quinoline nitrogen can participate in nucleophilic substitutions, allowing for further functionalization of the molecule.
  • Condensation Reactions: The ethoxy group can react with electrophiles, leading to the formation of new derivatives .

These reactions are crucial for modifying the compound to explore its pharmacological properties.

8-[2-(2-nitrophenoxy)ethoxy]quinoline exhibits a range of biological activities:

  • Antimicrobial Activity: Similar compounds have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antioxidant Properties: Quinoline derivatives are often evaluated for their antioxidant activities, which can help in mitigating oxidative stress-related diseases .
  • Potential Anticancer Activity: Some studies suggest that quinoline derivatives may possess anticancer properties, making them candidates for further investigation in cancer therapy .

The synthesis of 8-[2-(2-nitrophenoxy)ethoxy]quinoline typically involves multiple steps:

  • Starting Material Preparation: The synthesis often begins with 8-hydroxyquinoline as a precursor.
  • Etherification Reaction: The hydroxyl group is converted into an ethoxy group through reaction with ethyl halides or other alkylating agents.
  • Nitration: The introduction of the nitrophenoxy group can be achieved through electrophilic aromatic substitution, where a nitrophenol derivative is reacted with the ethoxylated quinoline.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 8-[2-(2-nitrophenoxy)ethoxy]quinoline .

The applications of 8-[2-(2-nitrophenoxy)ethoxy]quinoline span various fields:

  • Medicinal Chemistry: Due to its biological activities, it is explored as a potential drug candidate for treating infections and cancer.
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving quinolines and their derivatives.
  • Material Science: Quinoline derivatives are sometimes used in developing advanced materials due to their unique electronic properties.

Interaction studies involving 8-[2-(2-nitrophenoxy)ethoxy]quinoline focus on its binding affinity with biological targets such as proteins and nucleic acids. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific biological targets.
  • Spectroscopic Methods: Such as UV-Vis spectroscopy to study binding interactions with DNA or proteins.
  • In vitro Assays: To evaluate the biological efficacy and toxicity of the compound against various cell lines.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 8-[2-(2-nitrophenoxy)ethoxy]quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
8-HydroxyquinolineHydroxy group at position 8Known for its chelating properties
5-NitroquinolineNitro group at position 5Exhibits strong antibacterial activity
7-AminoquinolineAmino group at position 7Potential anticancer activity
6-MethylquinolineMethyl group at position 6Enhanced lipophilicity

Uniqueness of 8-[2-(2-nitrophenoxy)ethoxy]quinoline:
This compound's distinct feature lies in its dual functionality provided by both the quinoline and nitrophenyl groups, which may enhance its reactivity and biological profile compared to other derivatives. Its specific substitution pattern allows for unique interactions within biological systems that might not be observed in simpler derivatives.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

310.09535693 g/mol

Monoisotopic Mass

310.09535693 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

Explore Compound Types